molecular formula C16H18FO3P B14414256 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene CAS No. 85473-45-6

2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene

Cat. No.: B14414256
CAS No.: 85473-45-6
M. Wt: 308.28 g/mol
InChI Key: JWFQIEJPDRHZAB-UHFFFAOYSA-N
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Description

2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is a chemical compound with the molecular formula C16H16FO3P. It is characterized by the presence of a fluorine atom, a phenylethoxy group, and a phosphoryl group attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene typically involves the reaction of 2-phenylethanol with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluorine gas or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenylethoxy group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene involves its interaction with molecular targets through its fluorine and phosphoryl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloro(2-phenylethoxy)phosphoryl)oxyethylbenzene
  • 2-(Bromo(2-phenylethoxy)phosphoryl)oxyethylbenzene
  • 2-(Iodo(2-phenylethoxy)phosphoryl)oxyethylbenzene

Uniqueness

2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various applications.

Properties

CAS No.

85473-45-6

Molecular Formula

C16H18FO3P

Molecular Weight

308.28 g/mol

IUPAC Name

2-[fluoro(2-phenylethoxy)phosphoryl]oxyethylbenzene

InChI

InChI=1S/C16H18FO3P/c17-21(18,19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

JWFQIEJPDRHZAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOP(=O)(OCCC2=CC=CC=C2)F

Origin of Product

United States

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